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Abstract
4-Bromo-2-(difluoromethyl)-thiophene is a halogenated and fluorinated heterocyclic

compound of significant interest in medicinal chemistry and materials science. Its unique

substitution pattern, featuring a bromine atom and a difluoromethyl group on a thiophene core,

provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine

atom serves as a key functional handle for various cross-coupling reactions, enabling the

introduction of diverse substituents. The difluoromethyl group, a bioisostere for hydroxyl or thiol

groups, can modulate physicochemical properties such as lipophilicity, metabolic stability, and

binding interactions, making it a valuable moiety in drug design. This document provides a

comprehensive overview of the known physical, chemical, and spectroscopic properties of 4-
Bromo-2-(difluoromethyl)-thiophene, along with detailed experimental protocols and safety

information.

Physical and Chemical Properties
4-Bromo-2-(difluoromethyl)-thiophene is typically encountered as a substance for research

and development purposes.[1] Its core structure consists of a five-membered thiophene ring
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substituted at the C4 position with a bromine atom and at the C2 position with a difluoromethyl

group.

Table 1: Physical and Chemical Property Summary

Property Value Source

CAS Number 627526-93-6 [2][3][4]

Molecular Formula C₅H₃BrF₂S [2][3][4]

Molecular Weight 213.04 g/mol [4][5]

IUPAC Name
4-bromo-2-

(difluoromethyl)thiophene
[3]

Density ~1.7 g/mL (Predicted) [2]

Boiling Point
~207.1 °C at 760 mmHg

(Predicted)
[2]

Melting Point 16.30 °C (Predicted) [2]

SMILES C1=C(SC=C1Br)C(F)F [3]

InChI
InChI=1S/C5H3BrF2S/c6-3-1-

4(5(7)8)9-2-3/h1-2,5H
[3]

Purity
≥95% - 98% (Typical, by

HPLC)
[1][5]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-
Bromo-2-(difluoromethyl)-thiophene. While a comprehensive public database of its spectra

is limited, expected characteristics can be inferred from the analysis of similar thiophene

derivatives.[6][7][8]

Table 2: Predicted Spectroscopic Characteristics
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Technique Expected Observations

¹H NMR

Two distinct signals in the aromatic region (δ

7.0-8.0 ppm) corresponding to the two protons

on the thiophene ring. A triplet in the region of δ

6.5-7.5 ppm for the proton of the CHF₂ group

due to coupling with the two fluorine atoms.

¹³C NMR

Five distinct carbon signals are expected. The

carbon bearing the difluoromethyl group will

appear as a triplet due to C-F coupling. The

carbon attached to the bromine will also be

identifiable.

¹⁹F NMR

A doublet corresponding to the two equivalent

fluorine atoms of the CHF₂ group, coupled to the

adjacent proton.

FT-IR (cm⁻¹)

C-H stretching (aromatic) ~3100 cm⁻¹. C=C

stretching (ring) in the 1400-1600 cm⁻¹ region.

[9] C-Br stretching typically below 600 cm⁻¹.

Strong C-F stretching bands are expected in the

1000-1200 cm⁻¹ region. C-S stretching modes

are typically observed between 600-850 cm⁻¹.

[8]

Mass Spec. (MS)

The molecular ion peak [M]⁺ would show a

characteristic isotopic pattern for a compound

containing one bromine atom (¹⁹Br and ⁸¹Br in

~1:1 ratio), appearing at m/z 212 and 214.

Synthesis and Reactivity
The synthesis of 4-Bromo-2-(difluoromethyl)-thiophene is not widely detailed in public

literature, but a logical synthetic pathway can be proposed based on established organofluorine

and heterocyclic chemistry principles. A plausible approach involves the difluoromethylation of

a suitable thiophene precursor followed by selective bromination.
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Proposed Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene

Starting Material Reagent 1

Intermediate Reagent 2

Final Product

Thiophene-2-carbaldehyde

2-(Difluoromethyl)-thiophene

Fluorination

DAST or Deoxo-Fluor®

4-Bromo-2-(difluoromethyl)-thiophene

Bromination

N-Bromosuccinimide (NBS) DMF or THF (Solvent)

Click to download full resolution via product page

Caption: A proposed two-step synthesis pathway for the target compound.

The reactivity of this molecule is dominated by two key features: the C-Br bond and the

electron-withdrawing nature of the difluoromethyl group. The bromine at the C4 position is

susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Stille, Heck), making it an excellent point for diversification. The thiophene ring itself

can undergo further electrophilic substitution, although the substitution pattern is influenced by

the existing groups.
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Key Reactivity and Logical Relationships

Potential Transformations

Product Scaffolds

4-Bromo-2-(difluoromethyl)-thiophene

Suzuki Coupling
(Aryl, Heteroaryl)

C-Br site

Stille Coupling
(Organotin)

C-Br site

Sonogashira Coupling
(Alkynes)

C-Br site

Buchwald-Hartwig
(Amines, Alcohols)

C-Br site

Metal-Halogen Exchange
(e.g., with n-BuLi)

C-Br site

Biaryl Thiophenes Alkynyl Thiophenes Amino Thiophenes Further Functionalized Thiophenes

Click to download full resolution via product page

Caption: Reactivity map showing transformations at the C-Br bond.

Experimental Protocols
Proposed Synthesis Protocol (Hypothetical)
This protocol is a representative procedure based on common organic synthesis methods for

analogous compounds.[10] It has not been experimentally validated for this specific molecule

and should be adapted and optimized under appropriate laboratory conditions by qualified

personnel.

Step 1: Synthesis of 2-(Difluoromethyl)-thiophene

To a stirred, cooled (0 °C) solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous

dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Argon), slowly add

diethylaminosulfur trifluoride (DAST, 1.2 eq).

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) at 0 °C.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 2-

(difluoromethyl)-thiophene.

Step 2: Bromination to 4-Bromo-2-(difluoromethyl)-thiophene

Dissolve the 2-(difluoromethyl)-thiophene (1.0 eq) from Step 1 in a suitable solvent such

as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (~0.4 M) in a flask protected

from light.

Cool the solution to 0 °C.

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the

temperature below 5 °C.

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for

an additional 2-4 hours.

Monitor the reaction by TLC or GC-MS.

Once the starting material is consumed, pour the reaction mixture into water and extract

with diethyl ether or ethyl acetate (3x).

Combine the organic extracts, wash sequentially with saturated aqueous sodium

thiosulfate, water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting crude material via flash column chromatography (e.g., using a

hexane/ethyl acetate gradient) to afford the final product, 4-Bromo-2-(difluoromethyl)-
thiophene.

Analytical Workflow
The identity and purity of the synthesized compound should be confirmed through a standard

analytical workflow.

Post-Synthesis Analytical Workflow
Crude Product

from Synthesis Work-up

Purification
(Flash Column Chromatography)

Purity Assessment
(HPLC / GC-MS)

Structural Confirmation

¹H NMR ¹³C NMR ¹⁹F NMR High-Resolution
Mass Spectrometry (HRMS)

Pure, Characterized Product
(>95% Purity)

Click to download full resolution via product page

Caption: A standard workflow for purification and characterization.

Safety and Handling
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Detailed safety information for this specific compound is not extensively published. However,

based on analogous structures (e.g., brominated and fluorinated organic compounds),

appropriate precautions must be taken.[11][12]

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation.[11] May cause respiratory irritation. Handle in accordance with good

industrial hygiene and safety procedures.[11]

Precautionary Measures:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

Avoid breathing fumes, vapors, or dust.

Keep away from heat, sparks, and open flames.

Store in a cool, dry, well-ventilated place in a tightly sealed container.

Incompatible materials include strong oxidizing agents and strong bases.[12]

Conclusion
4-Bromo-2-(difluoromethyl)-thiophene is a valuable and versatile chemical building block for

research and development in the pharmaceutical and materials science sectors. Its well-

defined reactive site at the C-Br bond allows for predictable and efficient molecular elaboration,

while the difluoromethyl group offers a powerful tool for fine-tuning molecular properties. The

information and protocols provided in this guide serve as a foundational resource for scientists

working with this compound, enabling its effective utilization in the synthesis of novel and

functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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